N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-14(19-23-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMPVPLURAYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Isoxazole Ring Formation: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the isoxazole ring and the tetrahydrofuran group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anti-cancer agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocycles
Key Observations :
Key Findings :
- The target compound’s oxolane group reduces LogP compared to phenyl/isopropyl analogues, favoring better aqueous solubility .
- Benzothiazole may confer selective binding to kinases or DNA repair enzymes, as seen in related compounds (e.g., JNK inhibitors in ).
Crystallographic and Spectroscopic Data
- X-Ray Analysis : The target compound’s structure could be resolved using SHELXL , akin to ’s thiazole analogue, which confirmed planar heterocyclic cores and bond lengths (C=O: ~1.22 Å; C-N: ~1.36 Å).
- NMR/IR : The oxazole C=O stretch (~1680 cm⁻¹) and benzothiazole C-S vibrations (~690 cm⁻¹) would dominate the IR spectrum, consistent with and .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4S, with a molecular weight of 373.4 g/mol. Its structure includes a benzothiazole moiety and an oxazole ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that it can fit into the active sites of certain enzymes, potentially inhibiting their activity. This interaction may modulate various biological pathways, including those involved in inflammation and cancer progression .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against a variety of cancer cell lines. For instance, derivatives of benzothiazole have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest in these cancer types .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various bacterial strains were determined, highlighting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Case Study on Anticancer Properties :
In a study by Bernard et al. (2014), a series of benzothiazole derivatives were tested for their anticancer properties. The results indicated that modifications in the benzothiazole structure significantly enhanced cytotoxicity against various cancer cell lines . -
Antimicrobial Evaluation :
Research conducted by Singh et al. demonstrated that substituted oxazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, suggesting that similar modifications could enhance the efficacy of this compound .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, with key steps including the formation of the oxazole ring and subsequent functionalization. A general approach involves:
- Coupling Reactions: Use of K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between thiol-containing intermediates and alkyl halides (e.g., RCH₂Cl) at room temperature .
- Solvent and Catalyst Optimization: Polar aprotic solvents like DMF enhance reaction efficiency, while catalysts such as triethylphosphine may improve yields in cyclization steps .
- Purification: Column chromatography (e.g., ethyl acetate/hexane systems) is critical for isolating pure products, as seen in analogs with 45–70% yields .
Basic: How can HPLC and NMR spectroscopy be employed to characterize this compound and monitor reaction progress?
Methodological Answer:
- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) can monitor reaction completion by tracking the disappearance of starting materials and emergence of product peaks. Retention times and purity (>95%) are validated against standards .
- NMR: ¹H and ¹³C NMR provide structural confirmation. For example:
- Oxazole protons appear as singlets at δ 6.5–7.0 ppm.
- Benzothiazole protons show deshielded aromatic signals (δ 7.5–8.5 ppm).
- Oxolan-methyl groups exhibit splitting patterns (δ 3.0–4.0 ppm) .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Substituent Variation: Introduce substituents (e.g., halogens, methyl, nitro groups) on the benzothiazole or oxazole rings via Suzuki coupling or alkylation. For example, fluorophenyl derivatives showed enhanced bioactivity in analogs .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays. Compare IC₅₀ values to correlate substituent effects with activity .
- Computational Docking: Use software like AutoDock to predict binding modes, identifying critical interactions (e.g., hydrogen bonds with the oxazole carbonyl) .
Advanced: What computational methods assist in predicting the reactivity and stability of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) explore potential intermediates and transition states, reducing trial-and-error in synthetic design .
- Molecular Dynamics (MD): Simulate stability under varying pH and temperature to identify degradation pathways (e.g., hydrolysis of the oxazole ring) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Compile data from multiple studies (e.g., IC₅₀ values, assay conditions) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .
- Control Experiments: Replicate conflicting studies with standardized protocols (e.g., fixed concentration ranges, identical cell lines).
- Structural Confirmation: Verify compound identity via X-ray crystallography (as in ) to rule out impurities or stereochemical variations affecting activity.
Basic: What methodological approaches determine the compound’s stability under different storage or experimental conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC. For example, oxazole derivatives show stability >6 months at −20°C but degrade at room temperature .
- pH-Dependent Stability: Incubate in buffers (pH 1–13) and quantify remaining compound. The benzothiazole moiety may hydrolyze under strongly acidic conditions .
Advanced: How can researchers design analogs with enhanced solubility or bioavailability?
Methodological Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetyl or glycosyl) on the oxazole carboxamide. Analogs with glucopyranosyl groups showed improved water solubility (e.g., compound 15: 52% yield) .
- Salt Formation: React the free base with HCl or citric acid to form salts, enhancing crystallinity and dissolution rates .
- Lipophilicity Modulation: Replace the oxolan-methyl group with polar substituents (e.g., hydroxyl or amine) to lower logP values .
Advanced: What strategies mitigate synthetic challenges like low yields or byproduct formation?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, which improved yields in thiazole-acetamide syntheses (e.g., 45–60% yields) .
- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 150°C, 20 min) while maintaining >90% purity .
- Byproduct Tracking: Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or solvent polarity accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
